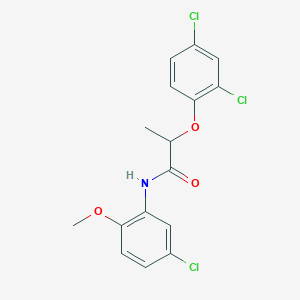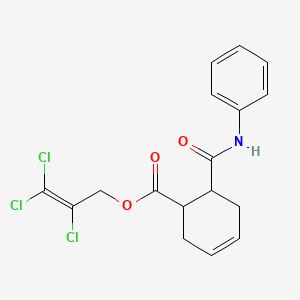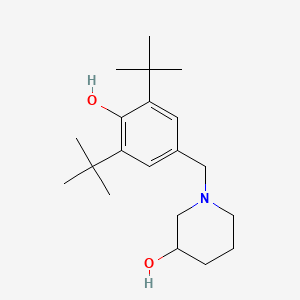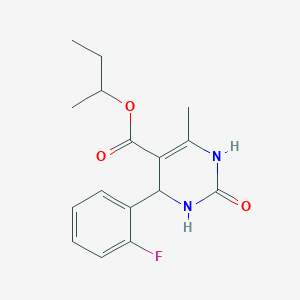
N-(5-chloro-2-methoxyphenyl)-2-(2,4-dichlorophenoxy)propanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(5-chloro-2-methoxyphenyl)-2-(2,4-dichlorophenoxy)propanamide, also known as Clomazone, is a widely used herbicide that belongs to the family of chloroacetanilide compounds. It is used to control weeds in various crops such as soybeans, corn, and peanuts.
Wirkmechanismus
N-(5-chloro-2-methoxyphenyl)-2-(2,4-dichlorophenoxy)propanamide works by inhibiting the biosynthesis of carotenoids in plants, which are essential for photosynthesis and plant growth. This results in the death of the targeted weeds. This compound is absorbed by the roots and foliage of plants and translocated to the growing points, where it exerts its herbicidal activity.
Biochemical and Physiological Effects:
Studies have shown that this compound can cause oxidative stress in plants, leading to the accumulation of reactive oxygen species (ROS) and lipid peroxidation. This can result in damage to the cell membrane, chloroplasts, and other cellular components. In addition, this compound has been shown to affect the activity of various enzymes involved in plant metabolism.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of N-(5-chloro-2-methoxyphenyl)-2-(2,4-dichlorophenoxy)propanamide is its broad-spectrum activity against a wide range of weeds. It is also relatively safe for non-target organisms and has a low environmental impact. However, this compound can be toxic to some crops, and its effectiveness can be affected by factors such as soil type, temperature, and rainfall. In addition, this compound can be difficult to analyze in soil and water samples due to its low solubility and high adsorption to soil particles.
Zukünftige Richtungen
There are several areas of research that could be explored in the future regarding N-(5-chloro-2-methoxyphenyl)-2-(2,4-dichlorophenoxy)propanamide. These include the development of new formulations that improve its effectiveness and reduce its environmental impact, the identification of new targets for herbicidal activity, and the investigation of its potential as a tool for studying plant physiology and metabolism. In addition, more research is needed to understand the long-term effects of this compound on soil and water quality and the potential risks to human health and the environment.
Synthesemethoden
N-(5-chloro-2-methoxyphenyl)-2-(2,4-dichlorophenoxy)propanamide is synthesized using a multi-step process that involves the reaction of 5-chloro-2-methoxyaniline with 2,4-dichlorophenoxyacetic acid. The resulting intermediate is then reacted with propionyl chloride to form this compound. The purity of the compound is ensured through various purification techniques such as recrystallization and column chromatography.
Wissenschaftliche Forschungsanwendungen
N-(5-chloro-2-methoxyphenyl)-2-(2,4-dichlorophenoxy)propanamide has been extensively studied for its herbicidal properties and its effects on the environment. It has been shown to be effective in controlling a wide range of weeds, including some that are resistant to other herbicides. In addition, this compound has been found to have minimal impact on non-target organisms such as earthworms and bees.
Eigenschaften
IUPAC Name |
N-(5-chloro-2-methoxyphenyl)-2-(2,4-dichlorophenoxy)propanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14Cl3NO3/c1-9(23-14-5-3-10(17)7-12(14)19)16(21)20-13-8-11(18)4-6-15(13)22-2/h3-9H,1-2H3,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KDBLAGXZALNGIX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NC1=C(C=CC(=C1)Cl)OC)OC2=C(C=C(C=C2)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14Cl3NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-[5-(1H-indol-3-ylmethyl)-1,3,4-oxadiazol-2-yl]-N-methyl-N-[2-(tetrahydro-2H-pyran-2-yl)ethyl]propanamide](/img/structure/B5106296.png)
![4-[3-(3,4-dimethylphenoxy)propyl]morpholine](/img/structure/B5106315.png)
![N-cyclopentyl-N-({1-[2-(2-methylphenyl)ethyl]-4-piperidinyl}methyl)-3-(methylthio)propanamide](/img/structure/B5106322.png)
![2-[(5-methyl-1H-benzimidazol-2-yl)thio]-N-(2-nitrophenyl)acetamide](/img/structure/B5106329.png)
![4-(3-{1-[(1-ethyl-1H-imidazol-2-yl)methyl]-1H-pyrazol-3-yl}phenyl)-3-fluoropyridine](/img/structure/B5106342.png)


![3-(3-chlorobenzyl)-7-methyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B5106359.png)
![(3S*,4S*)-1-(4-methoxybenzoyl)-4-{methyl[3-(1H-pyrazol-1-yl)benzyl]amino}-3-pyrrolidinol](/img/structure/B5106367.png)

![4-[3-(4-amino-1,2,5-oxadiazol-3-yl)-1-(4-methoxybenzyl)-2-triazen-1-yl]-1,2,5-oxadiazol-3-amine](/img/structure/B5106381.png)
![N-[1-(aminocarbonyl)-2-(4-chlorophenyl)vinyl]-4-methoxybenzamide](/img/structure/B5106391.png)
![ethyl 4-(2-phenylethyl)-1-[3-(4-pyridinyl)propanoyl]-4-piperidinecarboxylate](/img/structure/B5106398.png)
